molecular formula C27H18Br3Cl6N3 B081010 4,7-Dichloroquinolinium tribromide CAS No. 12365-92-3

4,7-Dichloroquinolinium tribromide

Cat. No. B081010
CAS RN: 12365-92-3
M. Wt: 438.77 g/mol
InChI Key: JTCWWYAEIUMBEK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloroquinolinium tribromide, also known as DCQTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that has been widely used in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 4,7-Dichloroquinolinium tribromide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

4,7-Dichloroquinolinium tribromide has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,7-Dichloroquinolinium tribromide in lab experiments is its high solubility in water, which makes it easy to work with. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, 4,7-Dichloroquinolinium tribromide can be difficult to synthesize in large quantities, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 4,7-Dichloroquinolinium tribromide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Another potential application is the use of 4,7-Dichloroquinolinium tribromide as a fluorescent probe for the detection of DNA damage in living cells. Additionally, further research is needed to fully understand the mechanism of action of 4,7-Dichloroquinolinium tribromide and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4,7-Dichloroquinolinium tribromide can be achieved through a simple reaction between 4,7-dichloroquinoline and tribromide. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.

Scientific Research Applications

4,7-Dichloroquinolinium tribromide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA damage and as a potential anti-cancer agent. This compound has also been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease.

properties

CAS RN

12365-92-3

Product Name

4,7-Dichloroquinolinium tribromide

Molecular Formula

C27H18Br3Cl6N3

Molecular Weight

438.77 g/mol

IUPAC Name

4,7-dichloroquinolin-1-ium;tribromide

InChI

InChI=1S/C9H5Cl2N.3BrH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;;/h1-5H;3*1H/p-2

InChI Key

JTCWWYAEIUMBEK-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-]

Canonical SMILES

C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.C1=CC2=C(C=C[NH+]=C2C=C1Cl)Cl.[Br-].[Br-].[Br-]

Other CAS RN

12365-92-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.